Trandolaprilat - 87679-71-8

Trandolaprilat

Catalog Number: EVT-286404
CAS Number: 87679-71-8
Molecular Formula: C22H30N2O5
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trandolaprilat is the active metabolite of the prodrug trandolapril, classified as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] In scientific research, trandolaprilat serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ] Notably, its use extends beyond solely investigating blood pressure regulation to exploring areas such as glucose metabolism and endothelial function. [, ]

Trandolapril

Compound Description: Trandolapril is an ethyl ester prodrug that is inactive until metabolized in the liver to its active diacid metabolite, trandolaprilat. [] Trandolapril itself exhibits some direct inhibitory activity against ACE, although significantly less potent than trandolaprilat. []

Relevance: Trandolapril is the prodrug of trandolaprilat and relies on its conversion to exert antihypertensive effects. [] It shares a similar structure to trandolaprilat, differing only in the presence of an ethyl ester group. []

Enalapril

Compound Description: Enalapril, another angiotensin-converting enzyme (ACE) inhibitor, serves as a prodrug, converting to its active metabolite, enalaprilat, in the body. []

Relevance: Enalapril, like trandolaprilat, is used in the treatment of hypertension and heart failure. [] Studies often compare the efficacy and duration of action of trandolaprilat and enalapril. [] Structurally, both compounds share a proline ring and a carboxyl group, but differ in their side chains. []

Enalaprilat

Compound Description: Enalaprilat, the active metabolite of enalapril, is a potent and specific competitive inhibitor of ACE. []

Relevance: Enalaprilat serves as a direct comparator to trandolaprilat in terms of potency, duration of ACE inhibition, and effects on blood pressure regulation. [] While both are ACE inhibitors, trandolaprilat has shown greater lipophilicity and a longer duration of action compared to enalaprilat. []

Temocaprilat

Compound Description: Temocaprilat, an active metabolite of the ACE inhibitor temocapril, is recognized for its excretion primarily through the bile via an ATP-dependent active transporter known as cMOAT (canalicular multispecific organic anion transporter). []

Relevance: Although structurally similar to trandolaprilat, temocaprilat exhibits different excretion patterns. [] This difference highlights the potential for variations in pharmacokinetic properties among ACE inhibitors despite their structural similarities.

Quinaprilat

Compound Description: Quinaprilat, the active metabolite of quinapril, is another ACE inhibitor that demonstrates protective effects against hemolysis induced by lysophosphatidylcholine (LPC) in human erythrocytes. []

Relevance: Both quinaprilat and trandolaprilat share highly lipophilic properties and ACE inhibitory characteristics, contributing to their protective effects against LPC-induced hemolysis. [] These findings suggest shared mechanisms of action despite structural differences between the compounds.

Bradykinin

Compound Description: Bradykinin is a peptide that causes vasodilation, primarily by stimulating the release of nitric oxide and endothelium-derived hyperpolarizing factor (EDHF) from endothelial cells. []

Relevance: Bradykinin is a key substrate of ACE, and its levels increase following ACE inhibition by drugs like trandolaprilat. [, , ] Trandolaprilat potentiates the endothelium-dependent relaxation and hyperpolarization induced by bradykinin, suggesting an intricate interplay between the two molecules in regulating vascular tone. []

Acetylcholine

Compound Description: Acetylcholine is a neurotransmitter that induces vasodilation by stimulating endothelial cells to release nitric oxide. []

Relevance: Acetylcholine serves as a tool to study endothelium-dependent vasodilation in the presence of trandolaprilat. [] Research indicates that trandolaprilat does not directly influence acetylcholine-induced relaxation, suggesting a specific interaction with the bradykinin pathway. []

[Des-Arg9]-Bradykinin

Compound Description: [Des-Arg9]-Bradykinin acts as a selective agonist for the bradykinin B1 receptor. []

Relevance: This compound helps distinguish between the roles of bradykinin B1 and B2 receptors in trandolaprilat-induced vasodilation. Studies showed that trandolaprilat-induced relaxation was not significantly affected by the B1 antagonist, suggesting a primary role for the B2 receptor in mediating its effects. []

HOE-140

Compound Description: HOE-140 is a highly selective bradykinin B2 receptor antagonist. []

Relevance: HOE-140 is used to investigate the specific involvement of the bradykinin B2 receptor in mediating the vasodilatory effects of trandolaprilat. [] Studies showed that HOE-140 attenuated the maximal relaxation induced by trandolaprilat, confirming the critical role of the B2 receptor in trandolaprilat's mechanism of action. []

Angiotensin I

Compound Description: Angiotensin I is an inactive peptide that serves as a precursor to the potent vasoconstrictor angiotensin II. []

Relevance: Trandolaprilat's primary mechanism of action is the inhibition of ACE, which prevents the conversion of angiotensin I to angiotensin II. [, ] By blocking this conversion, trandolaprilat reduces the levels of circulating angiotensin II, leading to vasodilation and a decrease in blood pressure.

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a crucial role in regulating blood pressure and fluid balance. [, ]

Relevance: Trandolaprilat, through ACE inhibition, reduces the formation of angiotensin II, thereby counteracting its vasoconstrictive effects and lowering blood pressure. [, ] This interplay between angiotensin II and trandolaprilat highlights the drug's targeted action within the renin-angiotensin system.

Losartan

Compound Description: Losartan is an angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. []

Relevance: Losartan is often used in conjunction with trandolaprilat to investigate the interplay between angiotensin II and its receptors in the regulation of renal microcirculation. [] This combination allows researchers to dissect the contributions of different components of the renin-angiotensin system in mediating the effects of trandolaprilat.

Source and Classification

Trandolaprilat is derived from trandolapril, which is synthesized from various precursors including L-pyroglutamic acid. As a member of the angiotensin-converting enzyme inhibitor class, trandolaprilat plays a vital role in managing blood pressure and reducing cardiovascular risks associated with hypertension and heart failure .

Synthesis Analysis

The synthesis of trandolaprilat typically involves the conversion of trandolapril through hydrolysis. Several methods have been reported for synthesizing trandolapril, which can subsequently yield trandolaprilat:

  1. Synthesis of Trandolapril:
    • The synthesis begins with L-pyroglutamic acid, which is converted into its tert-butyl ester followed by N-Boc protection. This compound undergoes a stereoselective allylation using lithium hexamethyldisilazide and allyl bromide, yielding a key intermediate.
    • Coupling with L-alanine derivatives occurs using coupling reagents like PyBOP, followed by deprotection to yield trandolapril .
  2. Conversion to Trandolaprilat:
    • Trandolapril is hydrolyzed in an alkaline medium (e.g., sodium hydroxide) to yield trandolaprilat. The pH is then adjusted using hydrochloric acid to precipitate trandolaprilat from the solution .

This method is efficient and environmentally friendly, minimizing the use of organic solvents while maximizing yield.

Molecular Structure Analysis

Trandolaprilat has the chemical formula C22H30N2O5C_{22}H_{30}N_{2}O_{5}. Its structure features a complex arrangement that includes:

  • Functional Groups: The molecule contains carboxylic acid groups that are crucial for its biological activity.
  • Stereochemistry: Trandolaprilat exhibits specific stereochemical configurations that enhance its interaction with angiotensin-converting enzyme.

The molecular structure allows for significant interactions with the active site of angiotensin-converting enzyme, facilitating its inhibitory action .

Chemical Reactions Analysis

Trandolaprilat primarily participates in reactions related to its pharmacological activity:

  1. Enzyme Inhibition: As an angiotensin-converting enzyme inhibitor, trandolaprilat binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to decreased levels of angiotensin II, resulting in vasodilation and lowered blood pressure.
  2. Metabolism: Trandolapril itself undergoes extensive metabolism in the liver where it is converted into trandolaprilat. Other metabolites include diketopiperazine derivatives and glucuronide conjugates .
Mechanism of Action

Trandolaprilat exerts its pharmacological effects primarily through the inhibition of angiotensin-converting enzyme. This enzyme plays a pivotal role in the renin-angiotensin-aldosterone system by converting angiotensin I into angiotensin II, a potent vasoconstrictor:

  • Inhibition Process: By binding to the active site of angiotensin-converting enzyme, trandolaprilat reduces the formation of angiotensin II, leading to decreased vascular resistance and lower blood pressure.
  • Feedback Mechanism: The reduction in angiotensin II levels also increases plasma renin activity due to loss of negative feedback on renin release .
Physical and Chemical Properties Analysis

Trandolaprilat possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 406.49 g/mol.
  • Solubility: Soluble in water and organic solvents such as ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: The melting point is typically around 150–155 °C .

These properties are essential for its formulation as a pharmaceutical agent.

Applications

Trandolaprilat has several important applications in medicine:

  1. Hypertension Treatment: It is primarily used for managing mild to moderate hypertension.
  2. Heart Failure Management: Trandolaprilat aids in improving survival rates following myocardial infarction and assists patients with left ventricular dysfunction.
  3. Renal Disease Progression: It is effective in slowing renal disease progression in diabetic patients with microalbuminuria or overt nephropathy .

Properties

CAS Number

87679-71-8

Product Name

Trandolaprilat

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N

SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indole-2-carboxylic acid
RU 44 403
RU 44403
RU-44403
trandolaprilat
trandolaprilat, (2S-(1(R*(R*)),2alpha,3abeta,7abeta))-isomer
trandolaprilat, (2S-(1(S*(R*)),2alpha,3aalpha,7abeta))-isomer
trandolaprilat, (2S-(1R*(R*)),2alpha,3aalpha,7abeta)-isomer
trandolaprilate

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.